molecular formula C9H18O2 B153104 Ethyl heptanoate CAS No. 106-30-9

Ethyl heptanoate

Cat. No.: B153104
CAS No.: 106-30-9
M. Wt: 158.24 g/mol
InChI Key: TVQGDYNRXLTQAP-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl heptanoate has several applications in scientific research:

Safety and Hazards

Ethyl heptanoate is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

Biochemical Analysis

Biochemical Properties

It is known to be a key flavor volatile identified in Luzhou-flavor raw spirits and gingko wine

Cellular Effects

The cellular effects of Ethyl heptanoate are also not well studied. It is known to be used in the flavor industry

Molecular Mechanism

It is known to be the ester resulting from the condensation of heptanoic acid and ethanol

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well studied. It has been associated with esters, including ethyl hexanoate and this compound, as well as β-damascenone in cold fermentation temperature wines with punch downs .

Metabolic Pathways

It is known to be the ester resulting from the condensation of heptanoic acid and ethanol

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known to be used in the flavor industry

Subcellular Localization

It is known to be the ester resulting from the condensation of heptanoic acid and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl heptanoate is synthesized through the esterification reaction between heptanoic acid and ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:

C7H15COOH+C2H5OHC7H15COOC2H5+H2O\text{C}_7\text{H}_{15}\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_7\text{H}_{15}\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} C7​H15​COOH+C2​H5​OH→C7​H15​COOC2​H5​+H2​O

The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The use of efficient distillation techniques ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl heptanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptanoic acid and ethanol.

    Reduction: this compound can be reduced to heptanol using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can react with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Different alcohols, acid or base catalyst.

Major Products Formed

    Hydrolysis: Heptanoic acid and ethanol.

    Reduction: Heptanol.

    Transesterification: Various esters depending on the alcohol used.

Comparison with Similar Compounds

Ethyl heptanoate can be compared with other esters such as:

    Ethyl hexanoate: Similar fruity odor but with a shorter carbon chain.

    Ethyl octanoate: Slightly different odor profile due to a longer carbon chain.

    Mthis compound: Similar carbon chain length but different alcohol component, leading to a different odor profile.

This compound is unique due to its specific balance of carbon chain length and ester functional group, which gives it its distinctive grape-like odor .

Properties

IUPAC Name

ethyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-8-9(10)11-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQGDYNRXLTQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040112
Record name Ethyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid with a wine, brandy-like odour
Record name Heptanoic acid, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oenanthic ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000798
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

188.00 to 189.00 °C. @ 760.00 mm Hg
Record name Oenanthic ether
Source Human Metabolome Database (HMDB)
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Solubility

0.29 mg/mL, Slightly soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 3ml 70% ethanol (in ethanol)
Record name Oenanthic ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.867-0.872
Record name Ethyl heptanoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

106-30-9
Record name Ethyl heptanoate
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Record name Ethyl oenanthate
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Record name ETHYL HEPTANOATE
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Record name Heptanoic acid, ethyl ester
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Record name Ethyl heptanoate
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Record name Ethyl enantate
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Record name ETHYL OENANTHATE
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Record name Oenanthic ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-66.1 °C
Record name Oenanthic ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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